![molecular formula C21H21ClN2O2S2 B2776495 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 920178-92-3](/img/structure/B2776495.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a synthetic organic molecule with a complex structure.
- It contains a thiazole ring, a chlorobenzene group, and a tetrahydrofuran moiety.
- The presence of sulfur and nitrogen atoms suggests potential biological activity.
Synthesis Analysis
- Unfortunately, I couldn’t find specific synthesis details for this compound in the available sources.
Molecular Structure Analysis
- The molecular formula is C26H20N6O4S .
- The compound consists of a thiazole ring, a phenyl group, and a hydrazone linkage.
- The methylthio group is attached to the phenyl ring.
Chemical Reactions Analysis
- Without specific reaction data, it’s challenging to discuss chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Density : 1.4±0.1 g/cm³
- Boiling Point : 691.6±65.0 °C at 760 mmHg
- Flash Point : 372.1±34.3 °C
- Polar Surface Area : 153 Ų
- LogP : 4.51 (lipophilicity)
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Several studies have focused on synthesizing and evaluating the biological activities of thiazole derivatives. For example, new thiazole derivatives have been synthesized and studied for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells. Another study synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, demonstrating potent α-glucosidase inhibitory potential, suggesting these compounds as promising drug leads (Evren et al., 2019); (Iftikhar et al., 2019).
Antimicrobial Activities
Another area of research has investigated the antimicrobial properties of thiazole derivatives. A series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were prepared and found to possess moderate to excellent activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).
Antitumor and Anticonvulsant Evaluation
The antitumor activity of benzothiazole derivatives has also been explored, with some compounds screened for their potential antitumor activity against human tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment. Moreover, certain thiazole acetamide derivatives have been evaluated for their anticonvulsant activities, demonstrating significant effects against seizures in experimental models (Yurttaş et al., 2015); (Nath et al., 2021).
Safety And Hazards
- Safety information is not readily available.
- Always handle chemicals with proper precautions and consult safety data sheets.
Direcciones Futuras
- Investigate potential biological activities (e.g., antimicrobial, anticancer).
- Explore synthetic modifications to enhance desired properties.
Please note that the lack of specific information may limit our analysis. For a more comprehensive review, additional research and experimental data are necessary. 🧪🔬
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c1-27-16-9-7-14(8-10-16)12-19(25)24(13-15-4-3-11-26-15)21-23-20-17(22)5-2-6-18(20)28-21/h2,5-10,15H,3-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOYVFAIXWYPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

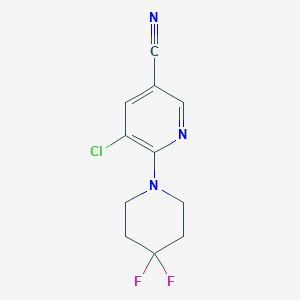
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)
![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)
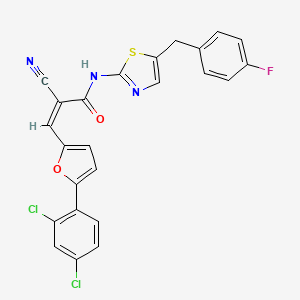
![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)
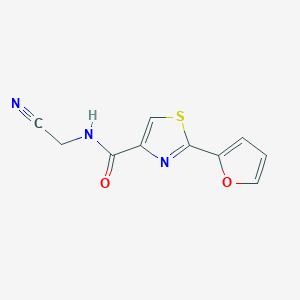
![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)
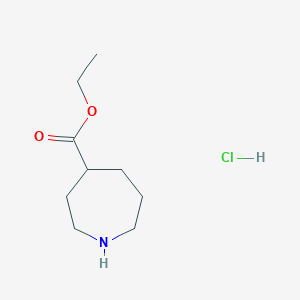
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)
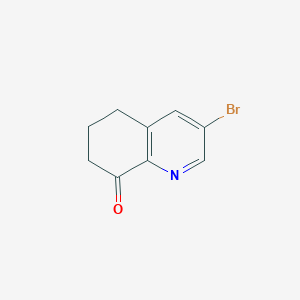
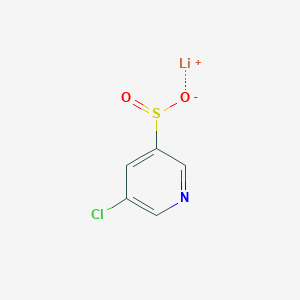
![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)